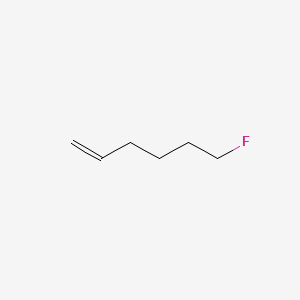

1-Hexene, 6-fluoro-

Description

BenchChem offers high-quality 1-Hexene, 6-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexene, 6-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

373-15-9 |

|---|---|

Molecular Formula |

C6H11F |

Molecular Weight |

102.15 g/mol |

IUPAC Name |

6-fluorohex-1-ene |

InChI |

InChI=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-6H2 |

InChI Key |

WUMVRHNZIRFDQL-UHFFFAOYSA-N |

SMILES |

C=CCCCCF |

Canonical SMILES |

C=CCCCCF |

Other CAS No. |

373-15-9 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Fluoro-1-Hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and properties of 6-fluoro-1-hexene, a valuable fluorinated building block in organic synthesis. Due to the limited direct literature on this specific compound, this document outlines a highly plausible and well-documented two-step synthetic pathway starting from commercially available precursors. Detailed experimental protocols for each synthetic step are provided, based on established methodologies for analogous transformations. The known physical and chemical properties of 6-fluoro-1-hexene are summarized, and a logical workflow for its preparation is visualized. This guide serves as a practical resource for researchers requiring this compound for further synthetic applications.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, altered acidity/basicity, and modified conformational preferences. 6-Fluoro-1-hexene is a versatile bifunctional molecule possessing a terminal alkene for further elaboration via various addition and cross-coupling reactions, and a primary alkyl fluoride, which is a key functional group in many bioactive compounds. Its synthesis provides access to a range of more complex fluorinated derivatives.

Physicochemical and Spectral Data

| Property | Value |

| Molecular Formula | C₆H₁₁F |

| Molecular Weight | 102.15 g/mol |

| CAS Number | 142764-50-3 |

| Boiling Point | Not definitively reported |

| Density | Not definitively reported |

| 1H NMR (Predicted) | Peaks expected in the regions of 4.9-5.9 ppm (alkene protons), 4.4-4.6 ppm (-CH₂F), and 1.4-2.2 ppm (aliphatic protons) |

| 13C NMR (Predicted) | Peaks expected around 138 ppm (alkene CH), 115 ppm (alkene CH₂), 83 ppm (-CH₂F, with C-F coupling), and in the aliphatic region (approx. 25-35 ppm) |

| IR Spectroscopy | Characteristic peaks expected for C=C stretch (~1640 cm⁻¹), C-H stretch of alkene (~3080 cm⁻¹), and C-F stretch (~1000-1100 cm⁻¹) |

Proposed Synthetic Pathway

A robust two-step synthesis of 6-fluoro-1-hexene is proposed, starting from the commercially available 5-hexen-1-ol. The first step involves the conversion of the primary alcohol to the corresponding bromide, 6-bromo-1-hexene. The second step is a nucleophilic substitution of the bromide with a fluoride source.

Caption: Proposed two-step synthesis of 6-fluoro-1-hexene.

Experimental Protocol: Synthesis of 6-Bromo-1-hexene from 5-Hexen-1-ol

This protocol is adapted from established procedures for the bromination of primary alcohols.

Materials:

-

5-hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Pyridine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 5-hexen-1-ol (1.0 eq) in diethyl ether at 0 °C under an inert atmosphere, add pyridine (0.1 eq).

-

Slowly add phosphorus tribromide (0.34 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 6-bromo-1-hexene as a colorless oil.

Experimental Protocol: Synthesis of 6-Fluoro-1-hexene from 6-Bromo-1-hexene

This protocol describes a nucleophilic fluorination using silver(I) fluoride, a common method for converting alkyl bromides to alkyl fluorides.

Materials:

-

6-bromo-1-hexene

-

Silver(I) fluoride (AgF)

-

Anhydrous acetonitrile

-

Diatomaceous earth (Celite®)

-

Pentane

Procedure:

-

In a flask protected from light, dissolve 6-bromo-1-hexene (1.0 eq) in anhydrous acetonitrile.

-

Add silver(I) fluoride (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with pentane and filter through a pad of diatomaceous earth to remove silver salts.

-

Wash the filter cake with additional pentane.

-

Carefully remove the pentane and acetonitrile from the filtrate by distillation at atmospheric pressure.

-

The resulting crude product can be further purified by fractional distillation to yield 6-fluoro-1-hexene.

Characterization Workflow

The successful synthesis of 6-fluoro-1-hexene requires thorough characterization to confirm its identity and purity. The following workflow is recommended.

Caption: Workflow for the purification and characterization of 6-fluoro-1-hexene.

Safety Considerations

-

6-Bromo-1-hexene: This compound is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphorus tribromide: PBr₃ is highly corrosive and reacts violently with water. It is toxic and can cause severe burns. All manipulations should be carried out in a fume hood.

-

Silver(I) fluoride: AgF is light-sensitive and corrosive. Avoid contact with skin and eyes.

-

Fluorinated organic compounds: While the specific toxicity of 6-fluoro-1-hexene is not well-documented, it is prudent to handle all fluorinated compounds with care, assuming they are potentially toxic.

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and understanding of 6-fluoro-1-hexene. By leveraging established and reliable chemical transformations, the proposed two-step synthesis offers a clear pathway for researchers to access this valuable fluorinated building block. The summarized properties and characterization workflow will aid in the successful preparation and verification of the target compound, facilitating its use in further research and development activities.

Physicochemical Properties of 6-Fluoro-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-1-hexene is a halogenated alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Understanding its physicochemical properties is fundamental for its application, handling, and for the prediction of its behavior in chemical and biological systems. This technical guide provides a summary of the available data on the physicochemical properties of 6-fluoro-1-hexene, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such novel compounds. Due to a lack of experimentally determined data in the public domain, this guide includes predicted values and data from structurally related compounds to offer a comparative context.

Chemical Identity

| Parameter | Value | Source |

| IUPAC Name | 6-fluorohex-1-ene | PubChem[1][2] |

| Synonyms | 1-Hexene, 6-fluoro- | PubChem[1][2] |

| CAS Number | 373-15-9 | - |

| Molecular Formula | C₆H₁₁F | PubChem[1][2] |

| Molecular Weight | 102.15 g/mol | PubChem |

| SMILES | C=CCCCCF | PubChem[1] |

| InChI | InChI=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-6H2 | PubChem[1] |

Physicochemical Properties

| Property | 6-Fluoro-1-hexene (Predicted) | 1-Hexene (Experimental) | 1-Fluorohexane (Experimental) |

| Boiling Point | 87.4 °C at 760 mmHg | 63 °C | 93-94 °C |

| Density | 0.797 g/cm³ | 0.673 g/cm³ | 0.779 g/mL at 25 °C |

| Refractive Index | 1.4020 | 1.3877 at 20 °C | 1.376 at 20 °C |

| Flash Point | 14.2 °C | -26 °C (closed cup) | - |

| XLogP3 | 2.4 | 3.3 | 3.0 |

Note: Predicted values for 6-fluoro-1-hexene are estimations and should be used with caution. Experimental verification is required.

Experimental Protocols

The following are detailed, standard methodologies for the experimental determination of the key physicochemical properties of a liquid compound such as 6-fluoro-1-hexene.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Calibrated thermometer

Procedure:

-

Place a small volume of 6-fluoro-1-hexene in the round-bottom flask along with a few boiling chips.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid, it can be accurately measured using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. The excess water will be expelled through the capillary.

-

Dry the outside of the pycnometer and weigh it (m₂).

-

Empty and dry the pycnometer, then fill it with 6-fluoro-1-hexene.

-

Repeat the thermal equilibration in the water bath.

-

Dry the outside and weigh the pycnometer filled with the sample (m₃).

-

The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water, where ρ_water is the known density of water at the experimental temperature.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of 6-fluoro-1-hexene onto the lower prism using a clean dropper.

-

Close the prisms and allow the sample to reach the set temperature (e.g., 20 °C).

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound like 6-fluoro-1-hexene.

Conclusion

This technical guide has consolidated the currently available, albeit limited, information on the physicochemical properties of 6-fluoro-1-hexene. The provided data is primarily based on computational predictions, underscoring a significant gap in the experimental characterization of this compound. The detailed experimental protocols for determining key physicochemical parameters are intended to facilitate future laboratory studies. The logical workflow diagram provides a clear framework for the systematic characterization of this and other novel chemical entities. Further experimental investigation is crucial to validate the predicted properties and to fully understand the chemical behavior of 6-fluoro-1-hexene for its potential applications in research and development.

References

6-Fluoro-1-hexene: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 6-fluoro-1-hexene, a halogenated alkene of interest in various chemical research domains. The document summarizes its key identifiers, physicochemical properties, and outlines a general synthetic approach. Furthermore, it delves into the potential metabolic pathways and toxicological considerations based on current knowledge of related fluorinated compounds.

Core Identifiers and Physicochemical Properties

6-Fluoro-1-hexene is a six-carbon alpha-olefin distinguished by a terminal fluorine atom. This structural feature significantly influences its chemical reactivity and physical properties compared to its non-fluorinated counterpart, 1-hexene. A comprehensive list of its identifiers is provided in Table 1, and its known and estimated physicochemical properties are summarized in Table 2.

Table 1: Chemical Identifiers for 6-Fluoro-1-hexene

| Identifier | Value | Source |

| CAS Number | 373-15-9 | Guidechem |

| PubChem CID | 9761 | PubChem[1] |

| Molecular Formula | C₆H₁₁F | PubChem[1] |

| IUPAC Name | 6-fluorohex-1-ene | PubChem[1] |

| InChI | InChI=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-6H2 | PubChem[1] |

| InChIKey | WUMVRHNZIRFDQL-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C=CCCCCF | PubChem[1] |

Table 2: Physicochemical Properties of 6-Fluoro-1-hexene

| Property | Value | Notes | Source |

| Molecular Weight | 102.15 g/mol | Calculated | PubChem[1] |

| Boiling Point | 87.4 °C | Estimated | LookChem |

| Density | 0.797 g/cm³ | Estimated | LookChem |

| XLogP3 | 2.4 | Predicted | PubChem |

Synthesis and Experimental Protocols

A plausible synthetic route, illustrated in the workflow diagram below, would start from 6-bromo-1-hexene. This starting material can be subjected to a halogen exchange reaction (halex reaction) using a fluoride salt, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst to enhance reactivity.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the starting material, 6-bromo-1-hexene, is dissolved in an appropriate aprotic polar solvent like acetonitrile.

-

Addition of Reagents: An excess of potassium fluoride is added to the solution, followed by a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred vigorously for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification: The crude product is purified by distillation to yield pure 6-fluoro-1-hexene.

Potential Metabolic Pathways and Toxicological Insights

Specific studies on the metabolism and toxicology of 6-fluoro-1-hexene are not currently available. However, based on the known metabolic pathways of other haloalkanes and fluorinated alkenes, a putative metabolic scheme can be proposed. The metabolism of such compounds is often initiated by cytochrome P450 (CYP) enzymes in the liver.[2][3][4]

The presence of the double bond in 6-fluoro-1-hexene makes it susceptible to epoxidation by CYP enzymes, a common metabolic route for alkenes.[2] This would lead to the formation of a reactive epoxide intermediate. This epoxide can then undergo hydrolysis or conjugation with glutathione.

Another potential metabolic pathway involves the oxidation of the carbon-fluorine bond, which can lead to defluorination and the formation of toxic metabolites.[2][4]

Toxicological Considerations:

The metabolism of haloalkanes and haloalkenes can lead to the formation of reactive intermediates that can exert toxic effects.[3] Epoxides, for instance, are known to be electrophilic and can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to cytotoxicity and carcinogenicity. The release of fluoride ions through metabolic processes can also contribute to toxicity.[2] It is important to note that the actual metabolic fate and toxicity of 6-fluoro-1-hexene would need to be determined through dedicated experimental studies.

Signaling Pathways and Biological Activity

Currently, there is no published research detailing the specific interaction of 6-fluoro-1-hexene with any biological signaling pathways or demonstrating any defined biological activity. The general class of haloalkanes and haloalkenes encompasses a wide range of biological effects, from anesthetic properties to carcinogenicity, but these are highly structure-dependent.[5] Further investigation is required to elucidate any potential pharmacological or toxicological effects of 6-fluoro-1-hexene and its role, if any, in modulating cellular signaling.

Conclusion

References

- 1. 1-Hexene, 6-fluoro- | C6H11F | CID 9761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glutathione-dependent bioactivation of haloalkanes and haloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Spectroscopic Profile of 6-Fluoro-1-Hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-fluoro-1-hexene, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectral data for this specific molecule, this guide leverages predictive models and established spectroscopic principles for analogous compounds to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 6-fluoro-1-hexene. These values are calculated using widely accepted computational algorithms and provide a baseline for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.85 - 5.75 | ddt | 1H | H-2 |

| 5.05 - 4.95 | m | 2H | H-1 |

| 4.45 | t | 2H | H-6 |

| 2.15 - 2.05 | m | 2H | H-3 |

| 1.80 - 1.70 | m | 2H | H-5 |

| 1.55 - 1.45 | m | 2H | H-4 |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | C-2 |

| 114.9 | C-1 |

| 83.8 (d, ¹JCF ≈ 165 Hz) | C-6 |

| 33.2 | C-3 |

| 29.8 (d, ²JCF ≈ 20 Hz) | C-5 |

| 24.5 (d, ³JCF ≈ 5 Hz) | C-4 |

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| -218.0 | t |

Table 4: Predicted Key IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H Stretch |

| 2940, 2870 | Strong | C-H Stretch |

| 1645 | Medium | C=C Stretch |

| 1430 | Medium | -CH₂- Scissoring |

| 1100 | Strong | C-F Stretch |

| 995, 915 | Strong | =C-H Bend (out-of-plane) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | 15 | [M]⁺ (Molecular Ion) |

| 82 | 40 | [M - HF]⁺ |

| 69 | 100 | [C₅H₉]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a volatile fluoroalkene like 6-fluoro-1-hexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 6-fluoro-1-hexene in 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced internally.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -250 to 0 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the internal standard (TMS for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of neat 6-fluoro-1-hexene directly onto the ATR crystal.

-

Acquire the sample spectrum.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of 6-fluoro-1-hexene (approximately 100 ppm) in a volatile solvent such as dichloromethane or hexane.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar column (e.g., DB-5ms).

-

Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35 - 200.

Data Processing:

-

Identify the peak corresponding to 6-fluoro-1-hexene in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 6-fluoro-1-hexene.

Caption: Workflow for the Spectroscopic Analysis of 6-fluoro-1-hexene.

Caption: Relationship between Molecular Properties and Spectroscopic Data.

An In-depth Technical Guide to ¹⁹F NMR Chemical Shifts for Fluorinated Alkenes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as it pertains to the structural elucidation of fluorinated alkenes. Given the increasing prevalence of fluorinated motifs in pharmaceuticals, agrochemicals, and materials science, a thorough understanding of their characteristic ¹⁹F NMR signatures is crucial for unambiguous compound identification and characterization.[1][2] This document outlines the key factors influencing ¹⁹F NMR chemical shifts in fluoroalkenes, presents a compilation of chemical shift data in structured tables, and provides detailed experimental protocols for acquiring high-quality spectra.

Factors Influencing ¹⁹F NMR Chemical Shifts in Fluorinated Alkenes

The chemical shift of a fluorine nucleus in a fluorinated alkene is highly sensitive to its local electronic environment. Several factors contribute to the observed chemical shift, making ¹⁹F NMR a powerful tool for discerning subtle structural and stereochemical differences.

-

Position of the Fluorine Atom: The location of the fluorine atom on the double bond (geminal, cis, or trans to a substituent) is a primary determinant of its chemical shift.

-

Electronic Effects of Substituents: The electron-donating or electron-withdrawing nature of other substituents on the alkene significantly influences the shielding of the fluorine nucleus. Electronegative substituents tend to deshield the fluorine, resulting in a downfield shift (higher ppm value).[1]

-

Stereochemistry: Cis and trans isomers of fluorinated alkenes often exhibit distinct ¹⁹F NMR chemical shifts. This is due to through-space interactions and differences in the electronic environment experienced by the fluorine nucleus in each isomer.

-

Solvent Effects: The polarity and nature of the solvent can influence the chemical shift of the fluorine nucleus. It is therefore crucial to report the solvent used when documenting ¹⁹F NMR data.

-

Through-space and Through-bond Coupling: Spin-spin coupling between the ¹⁹F nucleus and other nuclei (¹H, ¹³C, or other ¹⁹F nuclei) can provide valuable structural information. ¹⁹F-¹⁹F coupling constants are typically larger than ¹H-¹H couplings and can be observed over several bonds.[2]

Tabulated ¹⁹F NMR Chemical Shift Data for Fluorinated Alkenes

The following tables summarize representative ¹⁹F NMR chemical shift data for various classes of fluorinated alkenes. All chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically CFCl₃ (δ = 0 ppm).

Table 1: Monofluoroalkenes

| Compound | Structure | Fluorine Position | Chemical Shift (δ, ppm) | Solvent |

| Vinyl fluoride | CH₂=CHF | -114.0 | Neat | |

| (Z)-1-Fluoro-1-propene | CH₃CH=CHF | cis to CH₃ | -149.5 | CCl₄ |

| (E)-1-Fluoro-1-propene | CH₃CH=CHF | trans to CH₃ | -173.2 | CCl₄ |

| 1-Fluoro-2-phenylethene | C₆H₅CH=CHF | -120.8 | CDCl₃ |

Table 2: Geminal-Difluoroalkenes

| Compound | Structure | Chemical Shift (δ, ppm) | Solvent |

| 1,1-Difluoroethene | CH₂=CF₂ | -81.3 | Neat |

| 1,1-Difluoro-2-phenylethene | C₆H₅CH=CF₂ | -88.5 | CDCl₃ |

| Methyl 2,2-difluoroacrylate | CH₂=CFCOOCH₃ | -92.1 | CDCl₃ |

Table 3: Trifluoromethyl-Substituted Alkenes

| Compound | Structure | Chemical Shift (δ, ppm) | Solvent |

| 3,3,3-Trifluoropropene | CF₃CH=CH₂ | -63.8 | Neat |

| (E)-1,1,1-Trifluoro-2-butene | CF₃CH=CHCH₃ | -66.2 | CDCl₃ |

| α-(Trifluoromethyl)styrene | C₆H₅C(CF₃)=CH₂ | -62.5 | CDCl₃ |

Detailed Experimental Protocols for ¹⁹F NMR of Fluorinated Alkenes

The following provides a general methodology for acquiring high-quality ¹⁹F NMR spectra of fluorinated alkenes.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte and is chemically inert. Common solvents for ¹⁹F NMR include chloroform-d (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

-

Concentration: Aim for a sample concentration of 5-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent. For quantitative measurements, precise weighing of both the sample and an internal standard is necessary.

-

Internal Standard: For accurate chemical shift referencing and quantification, an internal standard can be used. A common internal standard is trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).

-

Volatile Samples: For low-boiling or gaseous fluorinated alkenes, specialized NMR tubes, such as J. Young tubes, are recommended to prevent sample evaporation. The sample can be condensed into the tube at low temperature.

NMR Instrument Parameters

-

Spectrometer Frequency: ¹⁹F NMR spectra can be acquired on most modern NMR spectrometers equipped with a multinuclear probe. The Larmor frequency for ¹⁹F is approximately 94% of that for ¹H (e.g., 376 MHz on a 400 MHz spectrometer).

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine ¹⁹F NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei of interest.

-

Proton Decoupling: To simplify the spectra and improve the signal-to-noise ratio, proton decoupling is commonly employed. This removes ¹H-¹⁹F couplings, resulting in sharp singlets for each unique fluorine environment.

-

Spectral Width: The chemical shift range for fluorinated alkenes is broad. A spectral width of at least 250 ppm is recommended to ensure all signals are captured.

-

Acquisition Time and Number of Scans: The acquisition time and number of scans should be optimized to achieve an adequate signal-to-noise ratio. Due to the high sensitivity of the ¹⁹F nucleus, spectra can often be acquired relatively quickly.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃).

-

Integration: Integrate the signals to determine the relative ratios of different fluorine environments. For quantitative analysis, the integral values are compared to that of the known amount of internal standard.

Logical Relationships and Visualization

The relationship between the electronic properties of substituents and the resulting ¹⁹F NMR chemical shift can be visualized to aid in spectral interpretation and prediction.

Caption: Influence of substituent electronic effects on ¹⁹F NMR chemical shifts.

This workflow illustrates how to approach the acquisition and interpretation of ¹⁹F NMR data for fluorinated alkenes, from sample preparation to data analysis and visualization of key influencing factors.

Caption: Standard workflow for ¹⁹F NMR analysis of fluorinated alkenes.

References

Reactivity of Terminal Alkenes with Fluorine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made the development of efficient and selective fluorination methods a cornerstone of modern medicinal and materials chemistry. Terminal alkenes, with their accessible π-electron density, represent a fundamental functional group for the introduction of fluorine. However, the unique reactivity of fluorine presents significant challenges. This guide provides a comprehensive overview of the reactivity of terminal alkenes with elemental fluorine and modern electrophilic fluorinating reagents, with a focus on reaction mechanisms, quantitative data, and detailed experimental methodologies.

The Challenge of Elemental Fluorine

Elemental fluorine (F₂) is the most electronegative element, making it an exceptionally powerful and reactive oxidizing agent.[1] Its reaction with organic compounds is highly exothermic and often difficult to control, potentially leading to violent explosions even at room temperature.[2] Direct fluorination of alkenes with F₂ can proceed through a radical or an electrophilic pathway, but the high reactivity often results in a complex mixture of products, including vicinal difluorides, substitution products, and degradation products. Due to these challenges and the extreme hazards associated with handling elemental fluorine, its use in laboratory-scale synthesis has been largely supplanted by safer and more selective reagents.[2][3][4][5]

Safety Considerations for Elemental Fluorine:

-

Extreme Reactivity: Reacts violently with most organic and inorganic materials.[1][4]

-

Toxicity: Fluorine gas is corrosive to all tissues, and exposure can cause severe burns and respiratory distress.[4][5]

-

Specialized Equipment: Requires dedicated equipment, facilities, and extensive training for safe handling.[1][2][3]

-

Moisture Sensitivity: Reacts with moisture to form highly corrosive hydrofluoric acid (HF).[1][4]

Modern Electrophilic Fluorinating Reagents

To overcome the limitations of elemental fluorine, a variety of electrophilic fluorinating reagents have been developed. These reagents contain a nitrogen-fluorine (N-F) bond, where the fluorine atom is rendered electrophilic by electron-withdrawing groups attached to the nitrogen.[6][7] This approach allows for controlled and selective fluorination of a wide range of substrates, including terminal alkenes.

Key Electrophilic Fluorinating Reagents

Two of the most common and versatile electrophilic fluorinating reagents are Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI).

-

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : A highly effective and commercially available electrophilic fluorinating agent.[8][9][10] It is a salt, making it easier to handle than gaseous fluorine.

-

N-Fluorobenzenesulfonimide (NFSI) : A neutral, crystalline solid that serves as a mild and selective source of electrophilic fluorine.[11][12] It is also used as an oxidant and in amidation reactions.[12][13][14][15]

Reaction Mechanisms

The electrophilic fluorination of terminal alkenes is believed to proceed primarily through an electrophilic addition mechanism. The π-bond of the alkene attacks the electrophilic fluorine atom of the N-F reagent, leading to the formation of a carbocation intermediate. This carbocation can then be trapped by a nucleophile present in the reaction mixture.

The regioselectivity of the addition generally follows Markovnikov's rule, where the fluorine atom adds to the less substituted carbon of the double bond, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the positive charge.[16][17]

Caption: General mechanism of electrophilic fluorination of a terminal alkene.

Quantitative Data on Alkene Fluorination

The following tables summarize representative examples of the fluorination of terminal alkenes using modern electrophilic reagents.

Table 1: Fluorofunctionalization of Terminal Alkenes with Selectfluor (F-TEDA-BF₄)

| Substrate | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |

| Styrene | H₂O | MeCN, rt | 1-Phenyl-2-fluoroethanol | High | [8] |

| Styrene | MeOH | MeCN, rt | 1-Methoxy-1-phenyl-2-fluoroethane | High | [8] |

| 1-Phenylcyclohexene | MeOH | MeCN, rt | 2-Fluoro-1-methoxy-1-phenylcyclohexane | High | [8] |

| Allyl Benzene | HF-pyridine | MeCN, rt | 1,2-Difluoro-1-phenylpropane | Good | [18] |

Table 2: Reactions of Terminal Alkenes with N-Fluorobenzenesulfonimide (NFSI)

| Substrate | Co-reagent/Catalyst | Conditions | Product Type | Yield (%) | Reference |

| Various Alkenes | TEMPONa | Not specified | Aminooxygenation products | Moderate to Good | [13] |

| Unactivated Alkenes | Pd-catalyst | Not specified | Cyclic diamine derivatives | Not specified | [12] |

| Aliphatic Alkenes | Co(salen) | Not specified | Hydroamination products | Not specified | [19] |

Experimental Protocols

General Experimental Workflow for Electrophilic Fluorination

Caption: A generalized workflow for a typical electrophilic fluorination reaction.

Detailed Protocol: Vicinal Difluorination of an Alkene (Catalytic)

This protocol is a representative example for the 1,2-difluorination of an alkene using a catalytic amount of an aryl iodide.[18]

Materials:

-

Alkene substrate (e.g., allyl benzene derivative)

-

Aryl iodide catalyst (e.g., 2-iodobiphenyl)

-

m-Chloroperbenzoic acid (mCPBA)

-

HF-Pyridine (pyr•9HF)

-

Anhydrous acetonitrile (MeCN)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the aryl iodide catalyst (10-20 mol%).

-

Add anhydrous acetonitrile as the solvent.

-

Add HF-Pyridine (a significant excess, e.g., 20-100 equivalents, may be required).[18]

-

Add m-chloroperbenzoic acid (mCPBA) as the oxidant.

-

The alkene substrate is then added slowly to the reaction mixture over a period of time (e.g., 2 hours) at room temperature.[18]

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the vicinal difluoride.

Conclusion

The direct fluorination of terminal alkenes with elemental fluorine is a challenging transformation due to the high and often uncontrollable reactivity of F₂. The development of electrophilic N-F reagents, such as Selectfluor and NFSI, has revolutionized this field, providing safer and more selective methods for the introduction of fluorine. These reagents enable a variety of fluorofunctionalization reactions, proceeding through well-defined electrophilic addition mechanisms. The continued development of new fluorinating reagents and catalytic systems promises to further expand the synthetic utility of terminal alkenes in the preparation of valuable fluorinated molecules for a wide range of applications.

References

- 1. Fluorine: Hazardous effects from a single atom - Sentry Air Systems, Inc. [sentryair.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solvay.com [solvay.com]

- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. gas-sensing.com [gas-sensing.com]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]

- 12. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 13. Figure 4 from Radical aminooxygenation of alkenes with N-fluoro-benzenesulfonimide (NFSI) and TEMPONa. | Semantic Scholar [semanticscholar.org]

- 14. Sulfoxidation of alkenes and alkynes with NFSI as a radical initiator and selective oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cobalt-Catalyzed Radical Hydroamination of Alkenes with N-Fluorobenzenesulfonimides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Monofluorinated Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

The introduction of a single fluorine atom into a hydrocarbon framework can profoundly alter its physical, chemical, and biological properties. This strategic modification is a cornerstone of modern drug discovery and materials science, leading to enhanced metabolic stability, improved binding affinity, and unique electronic characteristics. This guide provides an in-depth overview of the core synthetic strategies for monofluorination, focusing on key reactions, experimental methodologies, and quantitative data to support researchers in this dynamic field.

Core Synthetic Strategies: An Overview

The synthesis of monofluorinated hydrocarbons can be broadly categorized into three main approaches depending on the nature of the fluorine source: nucleophilic, electrophilic, and radical fluorination.[1] Each strategy offers distinct advantages and is suited for different substrate classes and synthetic goals.

-

Nucleophilic Fluorination: This classic approach involves the displacement of a leaving group (e.g., halide, tosylate, mesylate) with a fluoride anion (F⁻). Common sources of nucleophilic fluoride include potassium fluoride (KF), silver fluoride (AgF), and tetra-n-butylammonium fluoride (TBAF).[1][2] This method is particularly effective for preparing alkyl fluorides from corresponding alcohols or alkyl halides.[1][3]

-

Electrophilic Fluorination: In this strategy, an electron-rich substrate, such as an enolate, enol ether, or an aromatic ring, attacks a source of "electrophilic fluorine" (F⁺).[2] Reagents with a weakened nitrogen-fluorine (N-F) bond, such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are the most prevalent electrophilic fluorinating agents.[4][5]

-

Radical Fluorination: These methods involve the formation of a carbon-centered radical that is subsequently trapped by a fluorine atom donor. Radical approaches have gained prominence for their ability to functionalize traditionally inert C-H bonds, offering novel pathways for late-stage fluorination.[1][6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. WO2007010111A1 - Method for preparing mono- or difluorinated hydrocarbon compounds - Google Patents [patents.google.com]

- 4. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

"molecular structure of 1-Hexene, 6-fluoro-"

An In-depth Technical Guide to 1-Hexene, 6-fluoro-

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 1-Hexene, 6-fluoro-. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Properties

1-Hexene, 6-fluoro-, also known as 6-fluorohex-1-ene, is an organofluorine compound with the chemical formula C₆H₁₁F.[1][2] Its structure consists of a six-carbon chain with a terminal double bond between C1 and C2, and a fluorine atom attached to the C6 position.

Chemical Identifiers

A summary of key chemical identifiers for 1-Hexene, 6-fluoro- is presented in Table 1.

| Identifier | Value |

| IUPAC Name | 6-fluorohex-1-ene |

| Molecular Formula | C₆H₁₁F[1][2] |

| CAS Registry Number | 373-15-9[3] |

| PubChem CID | 9761[1] |

| Canonical SMILES | C=CCCCCF[2] |

| InChI | InChI=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-6H2[2] |

| InChIKey | WUMVRHNZIRFDQL-UHFFFAOYSA-N[2] |

Physicochemical Properties

The computed physicochemical properties are crucial for understanding the compound's behavior in various chemical and biological systems. These properties are summarized in Table 2.

| Property | Value |

| Molecular Weight | 102.15 g/mol [4] |

| Exact Mass | 102.084478513 Da[4] |

| Monoisotopic Mass | 102.084478513 Da[2][4] |

| XLogP3-AA (Lipophilicity) | 2.4[2][3] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 1[4] |

| Rotatable Bond Count | 4[3][4] |

| Topological Polar Surface Area | 0 Ų[4] |

| Complexity | 41.4[3] |

Synthesis of 1-Hexene, 6-fluoro-

Experimental Protocol: Nucleophilic Fluorination

This protocol describes a general procedure for the synthesis of 1-Hexene, 6-fluoro- from 6-bromo-1-hexene via a Finkelstein-type reaction.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6).

-

Solvent and Reactant Addition: Add a suitable polar aprotic solvent, such as acetonitrile. To this suspension, add 6-bromo-1-hexene dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove excess KF and other inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain pure 1-Hexene, 6-fluoro-.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of 1-Hexene, 6-fluoro-. While experimental spectra are not publicly available, expected characteristics can be inferred from the structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons (=CH₂) and the alkyl chain protons. The terminal vinyl protons will appear as complex multiplets in the olefinic region (~4.9-5.9 ppm). The protons on the carbon adjacent to the fluorine (C6) will show a characteristic splitting pattern (doublet of triplets) due to coupling with both the fluorine atom and the adjacent methylene protons.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The carbons of the double bond (C1 and C2) will appear in the downfield region (~114-139 ppm). The C6 carbon, directly attached to the fluorine, will exhibit a large one-bond carbon-fluorine coupling constant.

-

¹⁹F NMR: A single signal is expected, which will be split into a triplet by the two adjacent protons on C6.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Hexene, 6-fluoro- would feature characteristic absorption bands. Key expected peaks are listed in Table 3. For comparison, the C=C double bond stretch in 1-hexene occurs around 1642 cm⁻¹.[5]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| =C-H (vinyl) | Stretch | 3080 - 3100[6] |

| C-H (alkyl) | Stretch | 2850 - 2960 |

| C=C (alkene) | Stretch | 1640 - 1680[6] |

| C-F | Stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values for various adducts have been calculated and are presented in Table 4.[2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 103.09176 | 119.1 |

| [M+Na]⁺ | 125.07370 | 126.6 |

| [M-H]⁻ | 101.07720 | 118.1 |

| [M]⁺ | 102.08393 | 118.5 |

Applications in Drug Development

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance drug properties.[7] Fluoroalkenes, in particular, are valuable as they can act as bioisosteres of amide bonds, improving metabolic stability and lipophilicity.[8][9][10]

The strategic placement of a fluorine atom, as in 1-Hexene, 6-fluoro-, can modulate key pharmaceutical properties such as potency, membrane permeability, and metabolic pathways.[7] The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional groups.[7] While there are no specific documented applications for 1-Hexene, 6-fluoro-, its structure makes it a potential building block in the synthesis of more complex fluorinated drug candidates.

Safety and Handling

Specific safety data for 1-Hexene, 6-fluoro- is not available. However, based on the structurally similar compound 1-hexene, it should be handled as a highly flammable liquid and vapor.[11][12] Vapors may form explosive mixtures with air.[11][13]

Precautionary Measures

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Use non-sparking tools and explosion-proof equipment.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Store away from oxidizing agents.[15]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[14] If inhaled, move to fresh air.[14] If swallowed, do NOT induce vomiting and seek immediate medical attention, as aspiration into the lungs can cause chemical pneumonitis.[11][12]

References

- 1. 1-Hexene, 6-fluoro- | C6H11F | CID 9761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-hexene, 6-fluoro- (C6H11F) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. Fluorohexene | C6H11F | CID 57359528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers [beilstein-journals.org]

- 9. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account [comptes-rendus.academie-sciences.fr]

- 11. ICSC 0490 - 1-HEXENE [chemicalsafety.ilo.org]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 13. airgas.com [airgas.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

Technical Guide: Hazards and Safety Precautions for 1-Hexene, 6-fluoro-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexene, 6-fluoro- is a fluorinated alkene of interest in various research and development applications. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are crucial for protecting laboratory personnel and the environment. This guide summarizes the known physical and chemical properties, potential hazards, and recommended safety protocols for handling 1-Hexene, 6-fluoro-.

Physical and Chemical Properties

The following table summarizes the available physical and chemical data for 1-Hexene, 6-fluoro-.

| Property | Value | Source |

| Molecular Formula | C6H11F | PubChem[1] |

| Molecular Weight | 102.15 g/mol | PubChem |

| Boiling Point | 87.4 °C at 760 mmHg | LookChem[2] |

| Density | 0.797 g/cm³ | LookChem[2] |

| Flash Point | 14.2 °C | LookChem[2] |

| Vapor Pressure | 71.7 mmHg at 25 °C | LookChem[2] |

| Refractive Index | 1.4020 (estimate) | LookChem[2] |

| Solubility in Water | Insoluble (inferred from 1-hexene) | ECHEMI[3] |

Hazard Identification and Classification

A formal GHS classification for 1-Hexene, 6-fluoro- is not currently available. However, based on the structure and data for related compounds, the following hazards should be anticipated.

Flammability

The parent compound, 1-hexene, is classified as a highly flammable liquid and vapor (H225).[4][5] With a flash point of 14.2 °C, 1-Hexene, 6-fluoro- should be considered highly flammable and capable of forming explosive mixtures with air.[2]

Health Hazards

Detailed toxicological data for 1-Hexene, 6-fluoro- is not available. The primary health hazards are inferred from 1-hexene and the general class of halogenated hydrocarbons.

-

Aspiration Hazard: 1-hexene is known to be fatal if swallowed and enters airways (H304).[4][5] This is a significant concern for 1-Hexene, 6-fluoro- as well.

-

Skin and Eye Irritation: Halogenated hydrocarbons can cause skin and eye irritation.[6] Repeated exposure to 1-hexene may cause skin dryness or cracking.[3][4]

-

Inhalation Toxicity: Many halogenated hydrocarbons exhibit moderate to high toxicity upon inhalation.[7] These compounds can persist and accumulate in fatty tissues.[7]

-

Toxicity of Combustion Products: Combustion of halogenated organic compounds can produce highly toxic gases such as hydrogen fluoride and phosgene.[6][7]

The following table summarizes the GHS classification for the parent compound, 1-hexene.

| Hazard Class | Hazard Statement | GHS Classification |

| Flammable liquids | H225: Highly flammable liquid and vapour | Category 2 |

| Aspiration hazard | H304: May be fatal if swallowed and enters airways | Category 1 |

Toxicological Data

Specific toxicological data such as LD50 or LC50 for 1-Hexene, 6-fluoro- are not available in the public domain. Researchers should treat this compound as potentially toxic.

Experimental Protocols and Safe Handling

Given the flammable nature and potential toxicity of 1-Hexene, 6-fluoro-, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.

Handling and Storage

-

Handling:

-

All work with 1-Hexene, 6-fluoro- must be performed in a certified chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Use non-sparking tools and explosion-proof equipment.[3]

-

Take precautionary measures against static discharge.[4]

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Store away from oxidizing agents and other incompatible materials.

-

Emergency Procedures

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting.[4] Seek immediate medical attention.

-

In case of a spill: Evacuate the area. Remove all sources of ignition. Use absorbent material to clean up the spill and place it in a sealed container for disposal.

Risk Management Workflow

The following diagram illustrates a logical workflow for managing the risks associated with handling 1-Hexene, 6-fluoro-.

Conclusion

While specific hazard data for 1-Hexene, 6-fluoro- is limited, its structural similarity to 1-hexene and its classification as a halogenated hydrocarbon necessitate stringent safety precautions. It should be treated as a highly flammable, potentially toxic compound with a significant aspiration risk. Adherence to the safety protocols outlined in this guide is essential for minimizing risks and ensuring a safe laboratory environment.

References

- 1. 1-Hexene, 6-fluoro- | C6H11F | CID 9761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexene, 6-fluoro-|lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. sasoltechdata.com [sasoltechdata.com]

- 6. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 7. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols: Fluorinated Polymers in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Fluorinated polymers, a unique class of materials, have garnered significant attention across various scientific disciplines due to their exceptional properties. The strong carbon-fluorine bond imparts high thermal stability, chemical inertness, low surface energy, and hydrophobicity, making them indispensable in numerous applications. These notes provide an overview of the key applications, quantitative properties, and detailed experimental protocols for the use of fluorinated polymers in materials science, with a focus on their relevance to research and drug development.

I. Key Applications of Fluorinated Polymers

Fluoropolymers are utilized in a wide array of applications, ranging from industrial coatings to advanced biomedical devices. Their unique surface properties and biocompatibility make them particularly interesting for drug delivery and tissue engineering.

-

High-Performance Coatings: Due to their low surface energy and chemical inertness, fluoropolymers are extensively used as non-stick, anti-corrosion, and protective coatings. In research settings, they are applied to laboratory equipment to prevent contamination and in microfluidic devices to control fluid flow.[1]

-

Biomedical Devices and Implants: The biocompatibility and biostability of fluoropolymers like polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF) make them suitable for medical implants, catheters, and surgical tools.[2][3] Their surfaces can be modified to enhance biocompatibility and reduce thrombogenicity.[2][3]

-

Drug Delivery Systems: The hydrophobicity and oleophobicity of fluorinated materials can be leveraged to create nanoparticles and micelles for controlled drug release. Fluorination can influence the interaction of these carriers with biological systems, potentially reducing immune responses.[4][5]

-

Tissue Engineering Scaffolds: Electrospun nanofibers of fluoropolymers, particularly PVDF, are being explored as scaffolds for tissue engineering due to their piezoelectric properties and ability to support cell growth.[6]

-

Membranes for Filtration and Separation: The chemical resistance and defined pore structures of fluoropolymer membranes are valuable in various filtration applications, including sterile filtration in pharmaceutical manufacturing and as supports for cell culture.

II. Quantitative Properties of Common Fluorinated Polymers

The selection of a specific fluoropolymer for an application is dictated by its unique set of properties. The following tables summarize key quantitative data for some of the most widely used fluorinated polymers.

Table 1: Mechanical and Thermal Properties of Selected Fluorinated Polymers

| Property | PTFE (Polytetrafluoroethylene) | FEP (Fluorinated Ethylene Propylene) | PFA (Perfluoroalkoxy) | ETFE (Ethylene Tetrafluoroethylene) | PVDF (Polyvinylidene Fluoride) |

| Tensile Strength (MPa) | 14 - 35 | 20 - 30 | 25 - 30 | 40 - 50 | 35 - 55 |

| Elongation at Break (%) | 200 - 400 | 250 - 350 | 250 - 350 | 100 - 300 | 20 - 150 |

| Flexural Modulus (GPa) | 0.4 - 0.7 | 0.5 - 0.7 | 0.5 - 0.7 | 0.8 - 1.4 | 1.5 - 2.5 |

| Hardness (Shore D) | 50 - 65 | 55 - 60 | 60 | 75 | 70 - 80 |

| Melting Point (°C) | ~327 | 260 - 280 | 300 - 315 | 255 - 275 | 165 - 175 |

| Max. Service Temperature (°C) | 260 | 200 | 260 | 150 | 150 |

| Thermal Conductivity (W/m·K) | 0.25 | 0.20 | 0.21 | 0.24 | 0.17 - 0.19 |

Source: Data compiled from various material property datasheets.

Table 2: Electrical and Chemical Properties of Selected Fluorinated Polymers

| Property | PTFE | FEP | PFA | ETFE | PVDF |

| Dielectric Constant @ 1 MHz | 2.1 | 2.1 | 2.1 | 2.6 | 6.4 - 8.4 |

| Dielectric Strength (kV/mm) | 60 - 80 | 80 - 100 | 80 - 100 | 60 - 80 | 50 - 140 |

| Volume Resistivity (Ω·cm) | >10¹⁸ | >10¹⁸ | >10¹⁸ | >10¹⁶ | 10¹³ - 10¹⁴ |

| Water Absorption, 24h (%) | <0.01 | <0.01 | <0.03 | <0.03 | <0.04 |

| Chemical Resistance | Excellent | Excellent | Excellent | Very Good | Good |

Source: Data compiled from various material property datasheets.[6][7][8][9]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated polymers.

Protocol 1: Application of a PTFE Coating via Spraying

This protocol describes the general procedure for applying a PTFE dispersion to a substrate to create a non-stick, chemically resistant surface.

Materials:

-

PTFE aqueous dispersion (e.g., 60% solid content)[10]

-

Substrate (e.g., aluminum, stainless steel)

-

Degreasing solvent (e.g., acetone, isopropanol)

-

Abrasive material (e.g., sandblasting equipment, sandpaper)

-

Primer compatible with PTFE and the substrate

-

Spray gun (air-atomizing or electrostatic)

-

Curing oven

Procedure:

-

Surface Preparation: a. Thoroughly clean the substrate surface with a degreasing solvent to remove any oils, grease, or other contaminants.[11] b. Create a surface profile by abrasive blasting or mechanical roughening to enhance coating adhesion.[11] c. Rinse the substrate with deionized water and dry completely.

-

Primer Application: a. Apply a thin, uniform layer of a compatible primer to the prepared surface using a spray gun. The primer enhances the adhesion of the PTFE topcoat.[11] b. Allow the primer to air-dry or cure according to the manufacturer's instructions.

-

PTFE Topcoat Application: a. Thoroughly mix the PTFE dispersion to ensure a homogenous solution. b. Using a spray gun, apply the PTFE dispersion in thin, even coats to achieve the desired thickness. Multiple coats may be necessary, with a brief flash-off time between coats.

-

Curing: a. Place the coated substrate in a preheated curing oven. b. The curing process typically involves a multi-stage heating profile. A common profile is:

- Ramp to 100-120°C and hold for 10-15 minutes to evaporate the water.

- Ramp to 280-300°C and hold for 10-15 minutes to remove binders and wetting agents.

- Ramp to 380-400°C and hold for 15-20 minutes to sinter the PTFE particles. c. Allow the substrate to cool down to room temperature.

Protocol 2: Fabrication of Electrospun PVDF Nanofiber Scaffolds for Tissue Engineering

This protocol outlines the fabrication of PVDF nanofibrous scaffolds using the electrospinning technique, suitable for cell culture and tissue engineering applications.[12][13]

Materials:

-

PVDF powder

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Electrospinning setup (high-voltage power supply, syringe pump, spinneret, collector)

-

Aluminum foil

Procedure:

-

Polymer Solution Preparation: a. Prepare a 15-20% (w/v) solution of PVDF in a solvent mixture of DMF and acetone (typically in a 1:1 or 3:2 ratio). b. Stir the solution at room temperature until the PVDF is completely dissolved (this may take several hours).

-

Electrospinning Setup: a. Load the PVDF solution into a syringe fitted with a metallic needle (e.g., 22-gauge). b. Place the syringe in the syringe pump. c. Position a grounded collector (e.g., a flat plate or rotating mandrel covered with aluminum foil) at a specific distance from the needle tip (typically 10-20 cm).

-

Electrospinning Process: a. Set the following parameters (these may need optimization based on the specific setup):

- Voltage: 15-25 kV

- Flow rate: 0.5-2.0 mL/h

- Collector distance: 15 cm b. Apply the high voltage and start the syringe pump. A Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector. c. Continue the process until a nanofiber mat of the desired thickness is formed on the collector.

-

Post-Spinning Treatment: a. Carefully peel the electrospun PVDF mat from the aluminum foil. b. Dry the mat in a vacuum oven at 60-80°C for at least 24 hours to remove any residual solvent. c. The scaffold is now ready for sterilization (e.g., using ethylene oxide or 70% ethanol) and subsequent cell seeding.

Protocol 3: Surface Modification of PTFE via Plasma Treatment for Enhanced Biocompatibility

This protocol describes a method for modifying the inert surface of PTFE to introduce functional groups that can improve cell adhesion and biocompatibility.[1][14][2]

Materials:

-

PTFE substrate

-

Plasma reactor (with RF or microwave power source)

-

Process gases (e.g., Argon, Oxygen, Ammonia)

-

Vacuum pump

Procedure:

-

Sample Preparation: a. Clean the PTFE substrate by sonicating in acetone and then isopropanol for 15 minutes each. b. Dry the substrate with a stream of nitrogen gas.

-

Plasma Treatment: a. Place the cleaned PTFE substrate inside the plasma reactor chamber. b. Evacuate the chamber to a base pressure of <10 mTorr. c. Introduce the desired process gas (e.g., oxygen for creating oxygen-containing functional groups, or ammonia for introducing amino groups) at a controlled flow rate. d. Set the process parameters (these will require optimization):

- Pressure: 100-500 mTorr

- RF Power: 50-200 W

- Treatment Time: 1-10 minutes e. Ignite the plasma and treat the PTFE surface for the specified duration.

-

Post-Treatment and Characterization: a. After treatment, vent the chamber and remove the modified PTFE substrate. b. The surface modification can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the introduction of new functional groups and contact angle measurements to assess the change in wettability. c. The modified surface is now ready for further functionalization (e.g., grafting of biomolecules) or for direct use in cell culture experiments to evaluate its enhanced biocompatibility.[3]

IV. Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key experimental workflows and conceptual relationships in the application of fluorinated polymers.

References

- 1. mdpi.com [mdpi.com]

- 2. Rapid Functionalization of Polytetrafluorethylene (PTFE) Surfaces with Nitrogen Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Surface functionalization of polytetrafluoroethylene substrate with hybrid processes comprising plasma treatment and chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Electrical properties | Fluorochemicals | Daikin Global [daikinchemicals.com]

- 7. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 8. scribd.com [scribd.com]

- 9. Fluoropolymer Technical Data Sheet - PTFE-Mart Inc. [ptfemart.com]

- 10. PTFE Dispersion | Aqueous PTFE Emulsion for Coatings & Fabric Impregnation [tflflon.com]

- 11. Modifying Surface Energy Of Teflon (PTFE) With Oxygen Plasma Treatment - Fari Plasma [fariplasma.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols: 1-Hexene, 6-fluoro- in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. These enhancements may include improved metabolic stability, increased binding affinity, and favorable alterations in lipophilicity and bioavailability.

This document provides an overview of the potential applications of 1-Hexene, 6-fluoro-, including a representative experimental protocol for a common transformation, and a discussion of the logical workflow for its use in a drug discovery context.

Potential Applications in Pharmaceutical Synthesis

The primary utility of 1-Hexene, 6-fluoro- lies in its bifunctional nature: a reactive terminal alkene and a stable fluoroalkyl chain. This combination allows for its incorporation into a parent molecule via reactions at the double bond, thereby introducing a six-carbon chain with a terminal fluorine atom. This fluoroalkyl chain can serve several purposes in a drug molecule:

-

Metabolic Blocking: The strong C-F bond can prevent metabolic oxidation at that position, prolonging the drug's half-life.

-

Conformational Control: The fluorine atom can influence the molecule's conformation through steric and electronic effects, potentially leading to a more favorable binding orientation with its biological target.

-

Lipophilicity Modification: The introduction of a fluoroalkyl group can modulate the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Binding Interactions: The polarized C-F bond can participate in favorable interactions, such as dipole-dipole or hydrogen bonding (with a suitable donor), within a protein's binding pocket.

Key Experimental Protocol: Hydroboration-Oxidation of 1-Hexene, 6-fluoro-

A fundamental and highly useful reaction of terminal alkenes is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. This transformation converts the non-polar alkene of 1-Hexene, 6-fluoro- into a more versatile primary alcohol, 6-fluoro-1-hexanol. This alcohol can then be used in a variety of subsequent reactions, such as etherification, esterification, or conversion to an alkyl halide for nucleophilic substitution.

Synthesis of 6-fluoro-1-hexanol

This protocol is a representative example based on standard hydroboration-oxidation procedures for terminal alkenes.

Reaction Scheme:

Materials and Equipment:

| Material/Equipment | Specifications |

| 1-Hexene, 6-fluoro- | Reagent Grade, ≥95% |

| Borane-tetrahydrofuran complex | 1.0 M solution in THF |

| Tetrahydrofuran (THF) | Anhydrous |

| Sodium hydroxide (NaOH) | 3 M aqueous solution |

| Hydrogen peroxide (H₂O₂) | 30% aqueous solution |

| Diethyl ether | Reagent Grade |

| Saturated sodium chloride solution | |

| Anhydrous magnesium sulfate | |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Septum and needles | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator | |

| Glassware for extraction and drying |

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkene: 1-Hexene, 6-fluoro- (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask via syringe. The solution is cooled to 0 °C in an ice bath.

-

Hydroboration: A 1.0 M solution of borane-tetrahydrofuran complex in THF (0.4 eq, considering that 1 mole of BH₃ reacts with 3 moles of alkene) is added dropwise to the stirred solution of the alkene at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Oxidation: The reaction is carefully quenched by the slow, dropwise addition of water at 0 °C. This is followed by the sequential, dropwise addition of 3 M aqueous sodium hydroxide solution and 30% aqueous hydrogen peroxide solution. Caution: The addition of hydrogen peroxide can be exothermic.

-

Work-up: The resulting mixture is stirred at room temperature for 1 hour. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 6-fluoro-1-hexanol can be purified by fractional distillation or column chromatography on silica gel to yield the pure product.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | Based on starting amount of 1-Hexene, 6-fluoro- |

| Typical Experimental Yield | 85-95% |

| Purity (by GC-MS or NMR) | >98% |

Logical Workflow for Pharmaceutical Synthesis

The integration of 1-Hexene, 6-fluoro- into a pharmaceutical synthesis workflow would typically follow a logical progression from initial design to the final API.

Application Notes and Protocols for the Catalytic Hydrotrifluoromethylation of Unactivated Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction